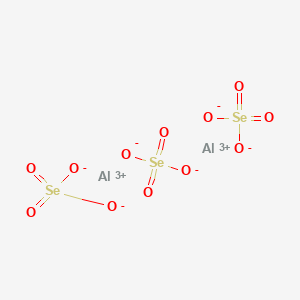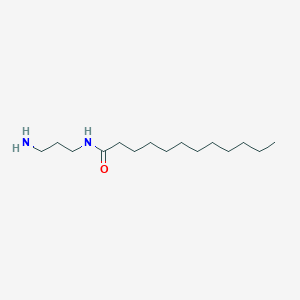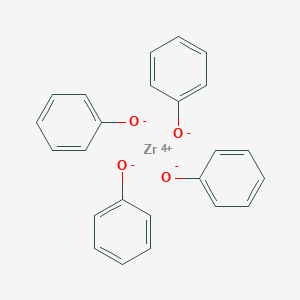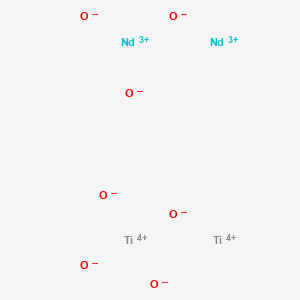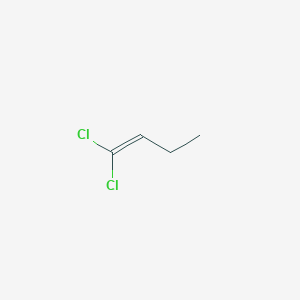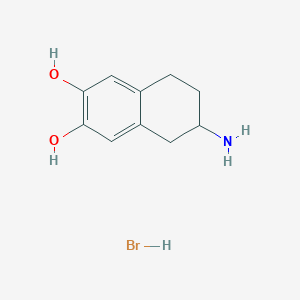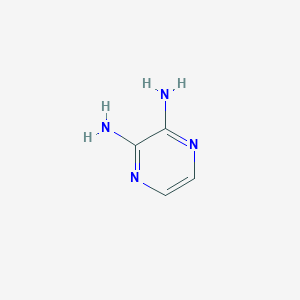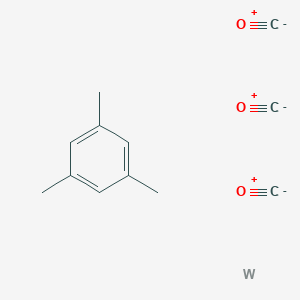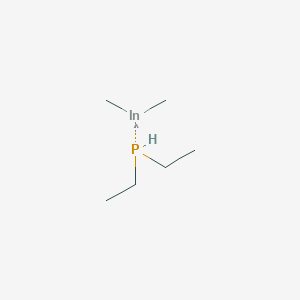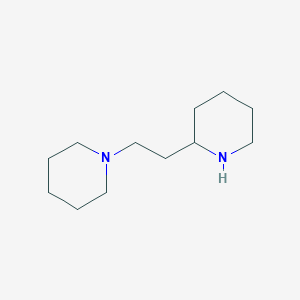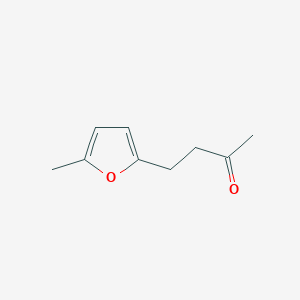
4-(5-Methyl-2-furyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-2-furyl)-2-butanone, also known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. This compound is responsible for the sweet, caramel-like aroma and flavor of various fruits, including strawberries, pineapples, and tomatoes. In recent years, furaneol has gained considerable attention from the scientific community due to its potential health benefits and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
4-(5-Methyl-2-furyl)-2-butanone plays a role in the synthesis and characterization of complex chemical compounds. For instance, its derivatives are used in the preparation of metallocene systems, such as bis[2-(2-furyl)indenyl]zirconium dichloride, which are significant in the field of organometallic chemistry and catalysis. These compounds have been demonstrated to produce elastomeric polypropylene when used as Ziegler-Natta catalysts (Dreier et al., 2001).
Organic Chemistry Reactions
In organic chemistry, 4-(5-Methyl-2-furyl)-2-butanone is involved in various reactions. For example, it has been observed to react with α,β-unsaturated aldehydes and ketones in an acid medium, forming complex organic structures (Glukhovtsev & Zakharova, 1964). This illustrates its role in facilitating specific organic reactions and forming new chemical entities.
Biomass Conversion Studies
Research has also focused on the application of 4-(5-Methyl-2-furyl)-2-butanone in biomass conversion. For example, its behavior under catalytic conditions for the ring opening of biomass-derived furans has been studied. This research is crucial for understanding the transformation of biomass into useful chemical products and exploring renewable energy sources (Waidmann et al., 2013).
Food Chemistry and Flavoring
In the realm of food chemistry, derivatives of 4-(5-Methyl-2-furyl)-2-butanone have been identified in meat flavorings. These compounds are important for understanding the flavor profiles of various foods and enhancing the sensory qualities of food products (Ruther & Baltes, 1994).
Maillard Reaction and Health Effects
Another area of research is the Maillard reaction products, where 4-(5-Methyl-2-furyl)-2-butanone derivatives have been studied for their effects on human tumor cells. This research provides insights into the potential health implications of consuming foods containing Maillard reaction products (Marko et al., 2003).
Eigenschaften
CAS-Nummer |
13679-56-6 |
|---|---|
Produktname |
4-(5-Methyl-2-furyl)-2-butanone |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
CWKYCXPGVIFXOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CCC(=O)C |
Kanonische SMILES |
CC1=CC=C(O1)CCC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



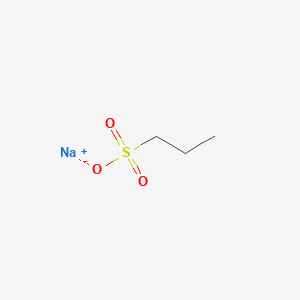

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
